Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
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Overview
Description
Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a chemical compound with the molecular formula C22H23NO4 and a molecular weight of 365.42 g/mol . This compound is known for its unique structure, which includes a heptyl group, a dioxo group, a phenyl group, and an isoindolinecarboxylate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate typically involves the reaction of heptyl bromide with 1,3-dioxo-2-phenyl-5-isoindolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods
Industrial production of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: Similar structure but with a methyl group instead of a heptyl group.
Ethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: Similar structure but with an ethyl group instead of a heptyl group.
Propyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: Similar structure but with a propyl group instead of a heptyl group.
The uniqueness of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate lies in its specific heptyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-5-9-14-27-22(26)16-12-13-18-19(15-16)21(25)23(20(18)24)17-10-7-6-8-11-17/h6-8,10-13,15H,2-5,9,14H2,1H3 |
InChI Key |
DHVGTHKTPMWMAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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